Melting Point Elevation vs. Des-Methyl Analog (CAS 4394-26-7)
The presence of the 3-methyl substituent on the pyrazole ring elevates the melting point of CAS 4394-28-9 by 26–28 °C relative to the des-methyl analog 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine (CAS 4394-26-7). This difference indicates stronger intermolecular interactions in the crystal lattice, which can translate to altered solubility, dissolution rate, and solid-state stability in early formulation studies [1].
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 99–100 °C |
| Comparator Or Baseline | 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine (CAS 4394-26-7): 72–73 °C |
| Quantified Difference | Δ = +26 to +28 °C |
| Conditions | As reported by CAS Common Chemistry and ChemicalBook; experimental method details not fully specified. |
Why This Matters
Higher melting point correlates with greater thermal stability during storage and processing, and may predict different solubility-limited absorption behavior if the compound is advanced into in vivo studies.
- [1] CAS Common Chemistry. 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine. Melting point 99–100 °C. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=4394-28-9 View Source
